(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization to introduce the hydroxymethyl and acetimidamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
- 5-(4-Bromo-2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one .
- 8-Hydroxy-3-methoxy-5H-pyrido[2,1-c]pyrazin-5-one .
Uniqueness
What sets (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide apart is its specific functional groups and stereochemistry. These features confer unique reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N5O2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N'-hydroxy-2-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide |
InChI |
InChI=1S/C10H17N5O2/c1-7-3-15-9(2-8(6-16)12-15)4-14(7)5-10(11)13-17/h2,7,16-17H,3-6H2,1H3,(H2,11,13) |
InChI Key |
NQJSFAGYBUBGST-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CN2C(=CC(=N2)CO)CN1C/C(=N/O)/N |
Canonical SMILES |
CC1CN2C(=CC(=N2)CO)CN1CC(=NO)N |
Origin of Product |
United States |
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